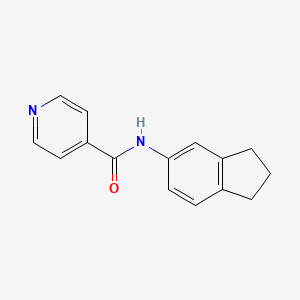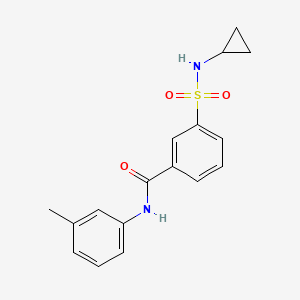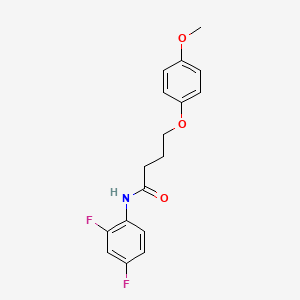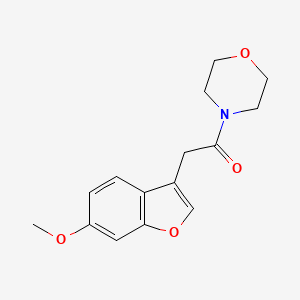
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, anti-cancer, anti-fungal, and anti-bacterial activities. Moreover, the compound has been investigated for its potential use as a corrosion inhibitor, as well as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole exhibits significant biochemical and physiological effects. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs and materials. However, the compound has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
The potential applications of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole are vast, and there are numerous future directions for research in this field. Some of the possible future directions include the development of new derivatives with improved solubility and efficacy, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in material science and agriculture.
In conclusion, 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a promising compound with broad-spectrum biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is necessary to fully understand the compound's potential and develop new applications.
Métodos De Síntesis
The synthesis of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazone, followed by the reaction with propargyl bromide in the presence of potassium carbonate to form the desired product. Another method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazide, which is then reacted with propargyl bromide in the presence of sodium hydroxide to form the target compound.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXABDQXDIQZDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)




![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)




![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)